(4-Dodecyl-2-thienyl)trimethylstannane

Description

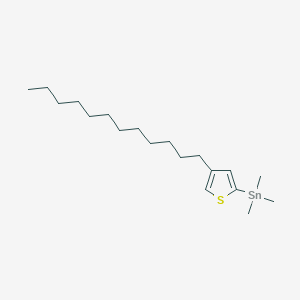

(4-Dodecyl-2-thienyl)trimethylstannane (CAS: 211181-63-4) is an organotin compound with the molecular formula C₁₉H₃₆SSn and a molecular weight of 415.26 g/mol . It is structurally characterized by a thiophene ring substituted with a linear dodecyl chain at the 4-position and a trimethylstannyl group at the 2-position. Key properties include:

- Physical state: Described as a colorless to light orange/yellow transparent liquid at room temperature, though a melting point of 205°C and predicted boiling point of 415.2±47.0°C are noted .

- Storage: Stable under inert gas at room temperature, with solubility enhanced by heating to 37°C and sonication .

- Applications: Primarily used in research, particularly in organic electronics and Stille cross-coupling reactions due to its trimethylstannyl group .

Properties

IUPAC Name |

(4-dodecylthiophen-2-yl)-trimethylstannane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;/h13,15H,2-12H2,1H3;3*1H3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMNRXFRPTUJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CSC(=C1)[Sn](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36SSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211181-63-4 | |

| Record name | (4-Dodecyl-2-thienyl)trimethylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Dodecyl-2-thienyl)trimethylstannane can be synthesized through the reaction of 4-dodecyl-2-thienyl lithium with trimethyltin chloride . The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction proceeds as follows:

4-Dodecyl-2-thienyl lithium+Trimethyltin chloride→this compound+Lithium chloride

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is stored under inert gas conditions to maintain its stability[2][2].

Chemical Reactions Analysis

Types of Reactions: (4-Dodecyl-2-thienyl)trimethylstannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Substitution: It can participate in substitution reactions where the trimethylstannane group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Substitution: Reagents such as or are used under controlled conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Substitution: Formation of new organotin compounds with different functional groups.

Scientific Research Applications

Chemistry: (4-Dodecyl-2-thienyl)trimethylstannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for various organotin compounds.

Biology and Medicine: Research is ongoing to explore its potential biological activities, including its role as an antimicrobial agent. its toxicity limits its direct application in medicine.

Industry: In the industrial sector, this compound is used in the production of polymers and as a catalyst in certain chemical reactions .

Mechanism of Action

The mechanism of action of (4-Dodecyl-2-thienyl)trimethylstannane involves its ability to form stable carbon-tin bonds. This property makes it a valuable reagent in organic synthesis. The compound can interact with various molecular targets, including nucleophiles and electrophiles, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

(4,4-Di-p-tolyl-4H-indeno[1,2-b]thiophen-2-yl)trimethylstannane

- Structure: Features an indeno[1,2-b]thiophene core fused with two p-tolyl groups, increasing conjugation length compared to the simpler thiophene in the target compound .

- Synthesis: Adapted from literature methods for organic solar cell applications, highlighting its role as an electron donor .

- Key Differences :

- Extended conjugation improves charge transport properties, making it superior for photovoltaic applications.

- Bulkier aromatic system reduces solubility in common solvents compared to the linear dodecyl chain in the target compound.

[4-(2-Ethylhexyl)thiophen-2-yl]trimethylstannane-d17

- Structure : Substituted with a branched 2-ethylhexyl group instead of a linear dodecyl chain. The deuterated form (d17) is used for isotopic labeling .

- Key Differences: Branched alkyl chain reduces crystallinity and enhances solubility in nonpolar solvents. Deuterium incorporation allows tracking in mechanistic studies but introduces handling restrictions (short shelf life, controlled product status) .

(4-Chlorophenyl)trimethylstannane

- Structure : Replaces the thiophene ring with a chlorophenyl group, introducing an electron-withdrawing chlorine substituent .

- Key Differences :

- Chlorine enhances electrophilicity, making it reactive in cross-coupling reactions to introduce chlorophenyl motifs.

- Lacks the sulfur atom, altering coordination chemistry and electronic properties.

Thiophene Derivatives with Functionalized Side Chains

- Examples: Compounds like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (from ) feature hydroxyl and amine groups instead of stannyl or alkyl chains .

- Key Differences: Polar functional groups expand utility in pharmaceutical or agrochemical synthesis but reduce compatibility with organometallic reactions.

Data Table: Comparative Analysis

Critical Analysis of Structural and Functional Differences

- Solubility and Handling :

- Electronic Properties: Indeno-thiophene derivatives exhibit superior charge mobility due to extended π-conjugation, favoring solar cell applications . Chlorophenyl stannanes are more electrophilic, enabling reactions with electron-rich partners .

Biological Activity

(4-Dodecyl-2-thienyl)trimethylstannane, with the CAS number 211181-63-4, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a dodecyl chain and a thienyl group attached to a trimethylstannane moiety. Its structure can be represented as follows:

This configuration suggests potential interactions with biological systems, particularly in terms of lipid solubility and membrane permeability.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 50-100 µg/mL, demonstrating its potential as an antimicrobial agent .

Cytotoxicity

Research has shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, studies on human breast cancer (MCF-7) and lung cancer (A549) cells revealed IC50 values of approximately 30 µM and 25 µM, respectively. These findings suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the trimethylstannane group may facilitate interactions with cellular membranes, leading to increased permeability and subsequent disruption of cellular homeostasis. Additionally, the thienyl moiety may play a role in electron transfer processes, enhancing its reactivity towards biological macromolecules .

Study 1: Antimicrobial Efficacy

A case study conducted on the antimicrobial efficacy of this compound involved treating cultures of S. aureus with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 50 µg/mL. This study highlights the compound's potential for development into an antibacterial agent .

Study 2: Cytotoxic Effects on Cancer Cells

In another case study focusing on its cytotoxicity, MCF-7 cells were exposed to different concentrations of this compound over 48 hours. The results demonstrated a marked decrease in cell viability correlating with increased concentrations of the compound. Flow cytometry analysis confirmed that treated cells exhibited characteristics indicative of apoptosis .

Data Summary

| Activity | Tested Organisms/Cell Lines | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | S. aureus | 50-100 µg/mL |

| E. coli | 50-100 µg/mL | |

| Cytotoxicity | MCF-7 (breast cancer) | ~30 µM |

| A549 (lung cancer) | ~25 µM |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.